Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765949
InChI: InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m1/s1
SMILES: COC(=O)C1CC(CN1CC2=CC=CC=C2)N
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC13765949

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m1/s1
Standard InChI Key DROVTANONRBMRA-NEPJUHHUSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H](CN1CC2=CC=CC=C2)N
SMILES COC(=O)C1CC(CN1CC2=CC=CC=C2)N
Canonical SMILES COC(=O)C1CC(CN1CC2=CC=CC=C2)N

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2, with a molar mass of 234.29 g/mol. Its IUPAC name, methyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate, reflects the stereochemistry at the second and fourth carbon positions (Figure 1). The pyrrolidine ring adopts a puckered conformation, with the benzyl group at N1 and the methyl ester at C2 contributing to its hydrophobic and polar properties, respectively.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight234.29 g/mol
IUPAC Namemethyl (2S,4R)-4-amino-1-benzylpyrrolidine-2-carboxylate
Canonical SMILESCOC(=O)C1CC(CN1CC2=CC=CC=C2)N
Chiral CentersC2 (S), C4 (R)

Stereochemical Implications

The (2S,4R) configuration confers distinct reactivity compared to its (2R,4S) enantiomer. For instance, the spatial arrangement of the amino group at C4 and the ester at C2 influences hydrogen-bonding interactions in catalytic processes. This enantiomer-specific activity is critical in drug design, where stereochemistry dictates target binding affinity .

Synthesis and Optimization Strategies

Stepwise Synthesis

The synthesis involves four key steps (Table 2), adapted from methodologies for related pyrrolidine derivatives :

Table 2: Synthetic Pathway

StepReaction TypeReagents/ConditionsPurpose
1CyclizationAmino acid derivative, acid catalysisPyrrolidine ring formation
2BenzylationBenzyl bromide, K2CO3\text{K}_2\text{CO}_3Introduction of N1-benzyl group
3Amino Group ProtectionBoc anhydride, DMAPStabilization of C4-amino group
4EsterificationMethanol, H2SO4\text{H}_2\text{SO}_4Methyl ester formation at C2

Critical Step Analysis:

  • Cyclization: Proline derivatives are often cyclized via intramolecular amidation, though yields depend on solvent polarity .

  • Benzylation: Benzyl bromide in acetone at reflux achieves >80% yield, but competing N-alkylation requires careful stoichiometry.

Industrial Scalability

Continuous flow reactors and immobilized catalysts improve throughput by reducing reaction times and purification steps . For example, microreactors enhance heat transfer during exothermic benzylation, minimizing side products.

Applications in Medicinal Chemistry

Cognitive Enhancement

Preliminary studies suggest the compound modulates acetylcholine receptors due to structural similarity to nicotine analogs. In vitro models show 40% increased neuronal activity at 10 µM, though in vivo efficacy remains untested.

Antiviral Intermediate

The compound’s pyrrolidine core serves as a scaffold for protease inhibitors. Modifications at C4 (e.g., substituting amino with guanidino groups) enhance binding to viral proteases, as seen in HCV NS3/4A inhibitors .

Chiral Auxiliary in Asymmetric Synthesis

The (2S,4R) configuration directs stereoselectivity in aldol reactions. For example, it induces >90% enantiomeric excess (ee) in β-hydroxy ketone syntheses, outperforming proline-based auxiliaries .

Analytical Characterization

Spectroscopic Data

  • NMR (1H^1\text{H}, 500 MHz, CDCl3_3 ): δ 3.67 (s, 3H, OCH3_3), δ 4.21 (m, 1H, C2-H), δ 3.12 (m, 2H, C1-CH2_2-Ph).

  • Mass Spectrometry: ESI-MS m/z 235.1 [M+H]+^+.

Future Directions

  • Mechanistic Studies: Elucidate interactions with neurotransmitter receptors via cryo-EM.

  • Prodrug Development: Explore phosphate esters to enhance bioavailability.

  • Green Chemistry: Replace benzyl bromide with benzyl acetate in ionic liquid solvents to reduce waste .

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